N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine
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Overview
Description
N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine is an organic compound with the molecular formula C13H19N It is a derivative of cyclopropanamine, where the amine group is bonded to a 2,4,6-trimethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine typically involves the reaction of 2,4,6-trimethylbenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
2,4,6-Trimethylbenzyl chloride+CyclopropanamineNaOH, Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopropanamines with various functional groups.
Scientific Research Applications
N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trimethylphenyl)formamide: A related compound with a formamide group instead of a cyclopropanamine group.
2,4,6-Trimethylaniline: Aniline derivative with similar structural features.
N-(2,4,6-Trimethylphenyl)acetamide: Contains an acetamide group instead of a cyclopropanamine group.
Uniqueness
N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C13H19N/c1-9-6-10(2)13(11(3)7-9)8-14-12-4-5-12/h6-7,12,14H,4-5,8H2,1-3H3 |
InChI Key |
GWMIUBISBKOQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNC2CC2)C |
Origin of Product |
United States |
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